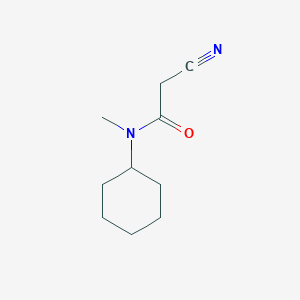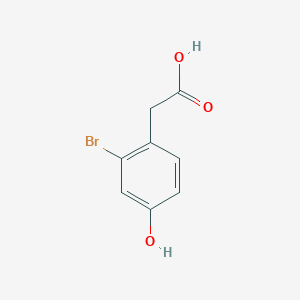
3-(4-Bromo-3-fluorophenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Bromo-3-fluorophenyl)-1-propene" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with bromo- and fluoro- substituents on aromatic rings, which are linked to various properties and reactivities. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic electronics .
Synthesis Analysis
The synthesis of related compounds often involves multi-step routes with specific reagents to introduce the desired halogen substituents onto the aromatic rings. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" required perbromination followed by bromine/fluorine exchange . Similarly, the synthesis of complex bromo- and fluoro-substituted compounds may involve protection and deprotection steps, as well as regioselective and stereoselective reactions to ensure the correct placement of substituents .
Molecular Structure Analysis
The molecular structures of compounds similar to "3-(4-Bromo-3-fluorophenyl)-1-propene" have been determined using various techniques such as X-ray diffraction analysis, which provides information on the crystal system, space group, and cell parameters . The dihedral angles between the rings and the overall geometry of the molecules can significantly influence their physical properties and potential applications .
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted compounds is influenced by the electron-withdrawing effects of the halogens, which can affect the electrophilic and nucleophilic sites within the molecule. These effects are important in determining the types of chemical reactions the compounds can undergo, such as electropolymerization or other coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen substituents can alter properties such as melting points, boiling points, and solubility. The electronic properties, such as HOMO-LUMO gaps, are crucial for applications in nonlinear optics and electronics. These properties can be studied using spectroscopic techniques like FT-IR, UV-Visible, and NMR, as well as theoretical methods like density functional theory (DFT) . The molecular electrostatic potential and first hyperpolarizability are also important parameters that can be calculated to understand the behavior of these molecules in different environments .
科学的研究の応用
Electronic Properties Tuning and Polymer Synthesis
Electronic and Structural Analysis
Studies have demonstrated the utility of halogenated phenyl propenes in tuning the electronic properties of conjugated polymers. For instance, halogen-substituted thiophenes and their incorporation into polythiophenes can significantly modify the electronic properties of the resulting polymers, influencing their oxidation potential and polymerization behavior. This has implications for the development of advanced materials for electronic applications Gohier et al., 2013.
Copolymerization with Styrene
The synthesis and characterization of novel copolymers involving ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates highlight the role of such compounds in creating materials with tailored properties. These copolymers exhibit unique structural and decomposition characteristics, which could be beneficial in developing new polymeric materials Kharas et al., 2016.
Crystal Structure Analysis
- Molecular and Crystal Structure Insights: Research into compounds structurally similar to “3-(4-Bromo-3-fluorophenyl)-1-propene” provides valuable insights into molecular interactions and structural properties. For example, crystal structure analyses reveal how halogenated phenyl groups impact molecular conformation and packing, influencing the material's physical properties and potential applications in crystal engineering and material science Atioğlu et al., 2019.
Quantum Chemical Investigations
- Quantum Chemical Analysis and Applications: Detailed quantum chemical studies on related chalcone derivatives underline the significance of structural modifications in determining the electronic and optical properties of compounds. Such analyses are pivotal in designing materials for electronic, photonic, and photovoltaic applications, providing a theoretical foundation for experimental endeavors Zaini et al., 2018.
特性
IUPAC Name |
1-bromo-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIAGLJGRJLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

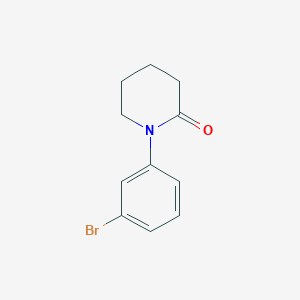




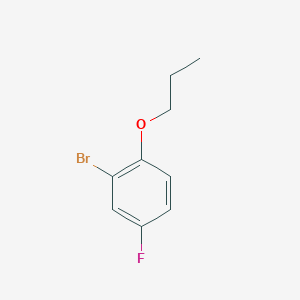
amine](/img/structure/B1290865.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
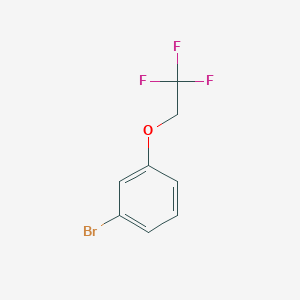
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
